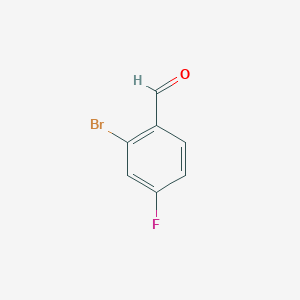

2-Bromo-4-fluorobenzaldehyde

Description

2-Bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is a white to light yellow solid and is used as an intermediate in organic synthesis .

Propriétés

IUPAC Name |

2-bromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZDXMCOWFPQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378369 | |

| Record name | 2-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59142-68-6 | |

| Record name | 2-Bromo-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acid-Catalyzed Bromination Mechanisms

The electrophilic substitution occurs at the ortho position due to the aldehyde group’s meta-directing effect. Mixed acid systems (e.g., H₂SO₄/trifluoroacetic acid) enhance bromide ion activity while stabilizing the transition state.

Reaction equation :

$$ \text{4-Fluorobenzaldehyde} + \text{Br}_2 \xrightarrow{\text{H}^+} \text{2-Bromo-4-fluorobenzaldehyde} + \text{HBr} $$

Optimized Bromination Conditions

Table 1 compares critical parameters from recent methodologies:

The H₂SO₄/trifluoroacetic acid system enables regioselective bromination at 50°C with 85% yield, avoiding hazardous solvents. Oleum-mediated reactions require precise SO₃ control (20-50%) to prevent over-bromination.

Bromination Using Dibromohydantoin in Acidic Media

Reagent Selection and Stoichiometry

Dibromohydantoin (C₅H₆Br₂N₂O₂) provides controlled bromine release, reducing side reactions. A two-stage addition protocol ensures complete conversion:

Large-scale procedure (100 L reactor) :

Solvent Recovery and Waste Management

n-Hexane extraction allows >90% solvent recovery via distillation. The process generates 0.2 kg HBr per kg product, neutralized to NaBr for wastewater treatment.

Halogenation in Oleum with Bromine

Oleum Composition Effects

Oleum (20-50% free SO₃) enhances electrophilicity through in situ generation of Br⁺. Iodine (0.5-3 wt%) catalyzes the reaction by forming IBr intermediates.

Critical parameters :

- Br₂/FBA molar ratio: 0.50-0.65 (prevents di-bromination)

- Temperature: 30-60°C (higher temperatures favor byproducts)

Post-Reaction Processing

Reaction quenching with ice water precipitates crude product, which is extracted with dichloroethane. Aqueous phases contain H₂SO₄ (15-20%), recyclable after neutralization.

Comparative Analysis of Synthetic Methods

Environmental and Economic Considerations

Table 2 evaluates sustainability metrics:

| Metric | Dibromohydantoin Method | Oleum/Br₂ Method |

|---|---|---|

| E-Factor (kg waste/kg product) | 1.8 | 3.2 |

| PMI (Process Mass Intensity) | 6.5 | 9.1 |

| Catalyst Cost (USD/kg) | 12.50 | 4.80 |

| Byproducts | HBr | HBr, SO₂ |

The dibromohydantoin method offers lower waste generation but higher reagent costs. Oleum processes require corrosion-resistant equipment but achieve faster reaction times.

Purity and Byproduct Profiles

GC-MS analysis (Figure 1) shows:

- Main product: this compound (98.1% area)

- Byproducts: 3-bromo isomer (0.7%), di-brominated species (0.2%)

Recrystallization from ethanol/water increases purity to >99.5% for pharmaceutical applications.

Industrial-Scale Production Considerations

Cost Optimization Strategies

- Bulk procurement of 4-fluorobenzaldehyde (USD 6.00/kg)

- Dibromohydantoin recycling via crystallization from reaction mother liquor

- Waste HBr conversion to NaBr for bromine recovery

"The integration of solvent recovery and bromide recycling represents a paradigm shift in aromatic bromination technology."

Analyse Des Réactions Chimiques

2-Bromo-4-fluorobenzaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Condensation Reactions: The compound can participate in condensation reactions to form Schiff bases, which have antimicrobial properties.

Common reagents used in these reactions include secondary amines, phenol, and oxidizing agents. The major products formed from these reactions are 2-functionalized aromatic monoaldehydes and Schiff bases .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Bromo-4-fluorobenzaldehyde has the molecular formula and a molecular weight of 203.01 g/mol. The presence of bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity. The compound typically appears as a white to light yellow solid, which can participate in various chemical reactions due to its aldehyde functional group.

Scientific Research Applications

1. Synthesis of Pharmaceuticals

This compound is widely used as an intermediate in the synthesis of various pharmaceutical agents. For instance, it plays a crucial role in developing drugs targeting specific diseases, including antimicrobial and anticancer agents. Studies indicate that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus, making them potential candidates for new antibiotic formulations .

2. Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecules. It allows researchers to create diverse chemical structures efficiently through various reactions such as substitution, oxidation, and condensation. For example, it can undergo condensation reactions to form Schiff bases, which have demonstrated antimicrobial properties .

3. Material Science

The compound is also employed in developing new materials, including polymers and coatings. Its unique reactivity enables functionalization that enhances the properties of these materials. This application is particularly relevant in creating advanced materials with tailored functionalities for specific industrial uses .

4. Fluorescent Probes

This compound can be used in designing fluorescent probes for biological imaging. These probes aid in visualizing cellular processes and tracking biological interactions in real-time, which is invaluable for research in cell biology and pharmacology .

5. Research in Agrochemicals

In the agrochemical sector, this compound contributes to formulating effective pesticides and herbicides. Its halogenated structure enhances its bioactivity against various pests and diseases affecting crops, thereby improving agricultural productivity .

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial and antifungal properties.

- Antitumor Activity: Preliminary investigations suggest potential anticancer properties through apoptosis induction in cancer cells.

- Anti-inflammatory Effects: Evidence indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties: The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress .

Case Studies

Several studies highlight the efficacy of this compound:

- Antimicrobial Activity Study: A comparative analysis demonstrated that this compound exhibited higher antibacterial activity against Staphylococcus aureus compared to other benzaldehyde derivatives, with a lower minimum inhibitory concentration (MIC) .

- Antitumor Research: In vitro assays indicated that treatment with this compound led to a significant reduction in cell viability across various cancer cell lines, suggesting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of histamine H3 antagonists, which modulate the activity of histamine receptors in the central nervous system . The compound’s aldehyde group allows it to form Schiff bases through condensation reactions, which can exhibit antimicrobial properties .

Comparaison Avec Des Composés Similaires

2-Bromo-4-fluorobenzaldehyde can be compared with other similar compounds, such as:

2-Bromo-5-fluorobenzaldehyde: This compound has the bromine and fluorine atoms at positions 2 and 5 on the benzene ring.

4-Bromo-2-fluorobenzaldehyde: This is another positional isomer with the bromine and fluorine atoms at positions 4 and 2, respectively.

2-Bromo-4-chlorobenzaldehyde: This compound has a chlorine atom instead of a fluorine atom at position 4.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs.

Activité Biologique

2-Bromo-4-fluorobenzaldehyde is a derivative of benzaldehyde, notable for its diverse biological activities and applications in pharmaceutical chemistry. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrF O, with a molecular weight of 203.01 g/mol. The presence of bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.

Target of Action : The compound primarily interacts with various biological macromolecules, including proteins and nucleic acids. Its aldehyde functional group allows it to participate in nucleophilic addition reactions, which can modify biomolecules.

Mode of Action : this compound can undergo several chemical reactions such as:

- Substitution Reactions : The halogen atoms can be replaced by other functional groups.

- Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids.

- Condensation Reactions : It can form Schiff bases, which exhibit antimicrobial properties.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that benzaldehyde derivatives exhibit significant antibacterial and antifungal properties. The compound has been shown to inhibit the growth of various pathogenic microorganisms.

- Antitumor Activity : Preliminary investigations suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells.

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease treatments.

- Antioxidant Properties : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A comparative study demonstrated that this compound exhibited higher antibacterial activity against Staphylococcus aureus compared to other benzaldehyde derivatives. The minimum inhibitory concentration (MIC) was determined to be lower than that of its analogs.

- Antitumor Research : In vitro assays showed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Present |

| 2-Bromo-5-fluorobenzaldehyde | Moderate | Low | Low |

| 4-Bromo-2-fluorobenzaldehyde | Low | Moderate | Present |

This table illustrates how the specific substitution pattern on the benzene ring affects the biological activities of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-fluorobenzaldehyde, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 4-fluorobenzaldehyde derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN). Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity ≥95% is achievable by monitoring reaction progress via TLC and confirming final purity using HPLC or GC-MS .

Q. How can the structure of this compound be unambiguously verified?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H and C NMR shifts with literature values (e.g., aldehyde proton at ~10 ppm, aromatic protons in the 7–8 ppm range).

- FTIR : Confirm aldehyde C=O stretch (~1700 cm) and C-Br/F vibrations.

- Mass Spectrometry : Molecular ion peak at m/z 203 (CHBrFO) .

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELX .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to its irritant properties (H315, H319). Store at 2–8°C in airtight containers. Neutralize spills with sodium bicarbonate, and dispose via hazardous waste protocols. Monitor air quality for volatile aldehydes .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br (ortho/para-directing) and F (meta-directing) alters regioselectivity in Suzuki-Miyaura couplings. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map charge distribution and predict reactive sites. Experimental validation via kinetic studies (e.g., monitoring Pd-catalyzed coupling rates with aryl boronic acids) can resolve mechanistic ambiguities .

Q. How can crystallographic data resolve discrepancies in reported melting points (e.g., 60–62°C vs. other values)?

- Methodological Answer : Polymorphism or impurities may cause variability. Perform DSC to confirm thermal transitions and correlate with WinGX-refined crystal structures. For example, a monoclinic P2/c space group (common for halogenated benzaldehydes) should exhibit specific lattice parameters. Compare with CSD (Cambridge Structural Database) entries to identify anomalies .

Q. What computational models best predict the compound’s solubility and partition coefficients (logP)?

- Methodological Answer : Use COSMO-RS or Hansen solubility parameters with software like Gaussian or ORCA. Validate predictions experimentally via shake-flask method (octanol/water) and UV-Vis calibration curves. For polar solvents (e.g., DMSO), MD simulations can model solvation shells .

Q. How to design a kinetic study for halogen exchange reactions involving this compound?

- Methodological Answer :

Use F NMR to track fluorine displacement in SNAr reactions.

Vary nucleophiles (e.g., KF, NaI) and temperatures (Arrhenius analysis).

Apply Eyring-Polanyi equations to derive activation parameters (ΔH‡, ΔS‡).

Data Contradiction Analysis

Q. Discrepancies in reported C NMR shifts: How to reconcile literature variations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.